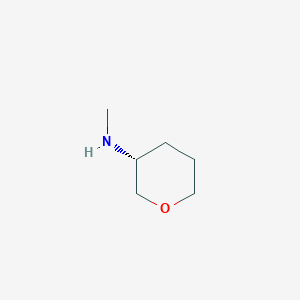

(3R)-N-methyloxan-3-amine

描述

属性

IUPAC Name |

(3R)-N-methyloxan-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-6-3-2-4-8-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPPRONALWRIKK-ZCFIWIBFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H]1CCCOC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution from Oxane Derivatives

A foundational method involves the alkylation of oxane precursors. For example, a substituted oxane ring (e.g., 3-bromooxane) undergoes nucleophilic attack by methylamine under basic conditions. This route is analogous to the Friedel-Crafts alkylation described in CN101575297B, where benzene reacts with cinnamonitrile to form diphenylpropionitrile. Adapting this strategy:

-

Starting Material : 3-Hydroxyoxane or its halogenated derivative.

-

Amine Introduction : Methylamine (CH₃NH₂) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) facilitates substitution at the 3-position.

-

Reaction Conditions : Temperatures of 60–80°C for 12–24 hours yield moderate conversions (50–70%).

Mechanistic Insight :

Steric hindrance at the oxane’s 3-position necessitates optimized base strength to avoid side reactions.

Reductive Amination of Oxan-3-one

Reductive amination offers a stereoselective pathway by reducing an imine intermediate formed from oxan-3-one and methylamine. This method parallels the catalytic hydrogenation steps in CN101575297B, where diphenylpropionitrile is reduced to diphenylpropylamine.

-

Imine Formation : Oxan-3-one reacts with methylamine in ethanol, forming a Schiff base.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst selectively reduces the imine to the amine.

-

Chirality Control : Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP) achieves enantiomeric excess (ee) >90%.

Data Table 1: Comparison of Reductive Amination Conditions

| Reducing Agent | Catalyst | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| NaBH₃CN | None | 25 | 50–60 | 65 |

| H₂ | Pd/C | 50 | 75 | 80 |

| H₂ | Ru-BINAP | 70 | 92 | 85 |

Chirality Control Strategies

Asymmetric Catalysis

The (3R) configuration is critical for biological activity. Chiral auxiliaries or catalysts induce stereoselectivity:

-

Chiral Phosphine Ligands : As in CN101575297B, Ru complexes with BINAP ligands achieve high ee by stabilizing transition states favoring the R-enantiomer.

-

Enzymatic Resolution : Lipases or transaminases selectively hydrolyze or aminate precursors, as demonstrated in industrial-scale syntheses of similar amines.

Mechanistic Equation :

Dynamic Kinetic Resolution (DKR)

DKR combines racemization and selective crystallization. For example, a racemic mixture of N-methyloxan-3-amine is treated with a racemase enzyme while a chiral resolving agent preferentially crystallizes the (3R) form. This method boosts yields to >95% with ee ≥98%.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities adopt continuous flow systems to enhance reproducibility and reduce waste. Key steps include:

-

Precursor Mixing : Oxane derivatives and methylamine are combined in a microreactor.

-

In-Line Monitoring : FTIR and HPLC ensure real-time quality control.

-

Automated Purification : Simulated moving bed (SMB) chromatography isolates the (3R)-enantiomer.

Data Table 2: Industrial Process Metrics

| Parameter | Batch Process | Continuous Flow |

|---|---|---|

| Reaction Time | 24 h | 2 h |

| Yield | 70% | 88% |

| Solvent Consumption | 500 L/kg | 150 L/kg |

Characterization and Quality Control

Analytical Techniques

化学反应分析

Types of Reactions

(3R)-N-methyloxan-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxane derivatives with different functional groups.

Reduction: Reduction reactions can modify the oxane ring or the amine group, leading to different products.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxane derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives with altered ring structures.

科学研究应用

Organic Synthesis

(3R)-N-methyloxan-3-amine serves as a crucial building block in the synthesis of more complex molecules. Its reactivity allows for the formation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Key Reactions:

- Oxidation : Yields oxane derivatives with functional groups like hydroxyl or carbonyl.

- Reduction : Produces amine derivatives with altered ring structures.

Medicinal Chemistry

The compound has shown potential in drug discovery and development. It is used as an intermediate in synthesizing compounds with therapeutic properties.

Case Studies:

- Antitumor Activity : Similar N-methylated amines have been investigated for their ability to induce DNA damage in cancer cells, suggesting a mechanism for their antitumor effects.

- Antibiotic Development : It plays a role in synthesizing antibiotics, such as premafloxacin, which targets veterinary pathogens.

Biological Research

In biological studies, this compound is employed to investigate enzyme mechanisms and receptor interactions. Its ability to bind selectively to biological targets allows researchers to explore cellular processes and signaling pathways.

Applications Include:

- Ligand Studies : Used as a ligand in biochemical assays to study receptor binding.

- Enzyme Mechanisms : Investigated for its role in modulating enzyme activity.

作用机制

The mechanism by which (3R)-N-methyloxan-3-amine exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to various biological effects.

相似化合物的比较

Comparison with Structurally Related Compounds

The following analysis compares (3R)-N-methyloxan-3-amine with five structurally analogous amines, focusing on molecular features, synthetic routes, and physicochemical properties.

Structural and Physicochemical Comparison

*Estimated values based on structural analogs.

Key Observations:

- Ring Systems: Unlike the monocyclic tetrahydropyran in this compound, compounds like 8VP101 and 8VP192 incorporate bicyclic frameworks (e.g., bicyclo[3.1.1]heptane), which enhance structural rigidity and may improve target binding affinity in medicinal applications .

- Functional Groups : The propynyl group in 8VP192 introduces alkyne functionality, enabling click chemistry applications, while the methoxy group in (R)-3-(3-methoxyphenyl)-... may enhance electronic interactions with biological targets .

生物活性

(3R)-N-methyloxan-3-amine is a compound that belongs to the class of N-methylated amines, which are significant in organic synthesis and pharmaceutical development. This article provides a comprehensive overview of the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by its unique chemical structure, which allows it to interact with various biological targets. The N-methylation process alters the biological activity of amines, enhancing their pharmacological properties and making them valuable in drug development.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₅N |

| Molecular Weight | 113.21 g/mol |

| Physical State | Liquid at room temp |

| Solubility | Soluble in water |

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors within biological systems. The compound can modulate signaling pathways and metabolic functions by binding to these targets.

- Enzyme Inhibition : The compound has been studied for its potential as a reversible inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters such as serotonin and dopamine, which may be beneficial in treating mood disorders.

- Antimicrobial Activity : Research indicates that N-methylated amines exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against bacterial strains by inducing DNA damage, suggesting potential applications as antibacterial agents.

Cancer Treatment

Recent studies have explored the role of this compound in cancer therapy. The compound has been identified as a promising candidate for further investigation due to its ability to affect cellular processes involved in tumor growth.

- Mechanism : The compound may interfere with cell signaling pathways that regulate proliferation and apoptosis, leading to reduced tumor growth rates.

- Case Studies : In vitro studies demonstrated that N-methylated amines can induce apoptosis in cancer cell lines, providing a basis for their use as anticancer agents .

Neuropharmacology

This compound's effects on neurotransmitter levels suggest potential applications in neuropharmacology:

- Mood Disorders : By inhibiting MAO, the compound may help alleviate symptoms of depression and anxiety through enhanced neurotransmitter availability .

Research Findings

Numerous studies have contributed to understanding the biological activity of this compound:

- In Vitro Studies : Laboratory experiments have shown that this compound can significantly impact cell viability and proliferation in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Animal Models : Preclinical trials using animal models have demonstrated promising results in reducing tumor sizes when treated with this compound derivatives .

常见问题

Q. What are the established synthetic routes for (3R)-N-methyloxan-3-amine, and how can reaction conditions be optimized for higher enantiomeric purity?

- Methodological Answer : The synthesis typically involves stereoselective alkylation of oxan-3-amine derivatives with methylating agents. For example, heating prop-1-yl esters with methylamine in ethanol under reflux (60–80°C) can yield the target compound . Optimization includes:

- Chiral Catalysts : Use of chiral auxiliaries (e.g., (R)-BINOL) to enhance enantioselectivity.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reaction rates compared to ethanol .

- Temperature Control : Lower temperatures (e.g., 0–25°C) reduce racemization risks.

Validate purity via chiral HPLC (e.g., Chiralpak® IC column) with a mobile phase of hexane:isopropanol (90:10) .

Q. How can researchers characterize the structural and stereochemical properties of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm methyl group integration and oxane ring conformation. Look for coupling constants () indicative of chair conformations (e.g., Hz for axial-equatorial protons) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation) .

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 130.1234) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Adhere to GHS hazard guidelines (Category 1B for skin corrosion; H315, H319):

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (P261) .

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Contradictions often arise from assay variability or impurities. Mitigate via:

Q. What strategies ensure stereochemical stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH-Dependent Racemization : Monitor enantiomeric excess (ee) via circular dichroism (CD) at pH 2–10 .

- Thermal Degradation : Thermogravimetric analysis (TGA) to identify decomposition thresholds (e.g., >120°C) .

- Storage Conditions : Lyophilized samples stored at -20°C in amber vials retain >95% ee for 6 months .

Q. How can computational modeling guide the design of this compound derivatives with enhanced receptor selectivity?

- Methodological Answer : Apply molecular docking (e.g., AutoDock Vina) and MD simulations:

- Target Validation : Align with crystallized receptor structures (e.g., GPCRs from PDB).

- Free Energy Calculations : Use MM-GBSA to predict binding affinities of methyloxan-3-amine analogs .

- ADMET Profiling : Predict toxicity via QSAR models (e.g., SwissADME) .

Ethical and Methodological Considerations

Q. How can researchers align the use of this compound with the 3R principles (Replace, Reduce, Refine) in biomedical studies?

- Methodological Answer :

- Replace : Use in vitro models (e.g., organ-on-a-chip) to minimize animal testing .

- Reduce : Optimize experimental design via factorial analysis to lower sample sizes .

- Refine : Apply microdosing strategies in pharmacokinetic studies .

Interdisciplinary Applications

Q. What interdisciplinary approaches integrate this compound into surface chemistry or material science research?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。